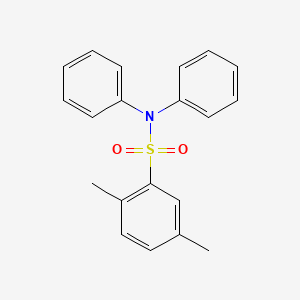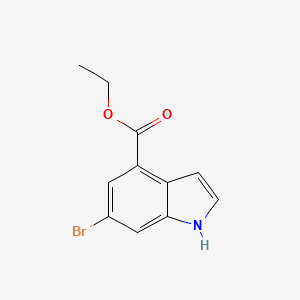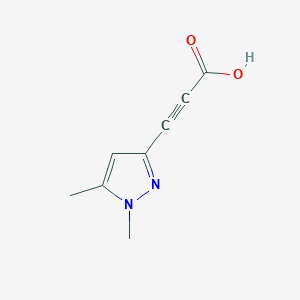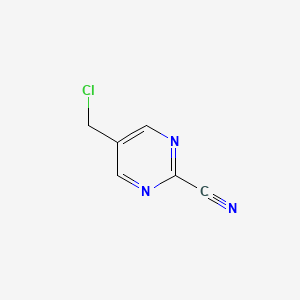
5-(Chloromethyl)pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)pyrimidine-2-carbonitrile: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)pyrimidine-2-carbonitrile typically involves the chloromethylation of pyrimidine-2-carbonitrile. One common method includes the reaction of pyrimidine-2-carbonitrile with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Pyrimidine Aldehydes and Acids: Formed through oxidation.
Pyrimidine Amines and Alcohols: Formed through reduction.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)pyrimidine-2-carbonitrile is used as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of pyrimidine-based inhibitors and ligands .
Biology and Medicine: The compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) tyrosine kinase. It has been evaluated for its cytotoxic activities against various cancer cell lines, including colorectal carcinoma, hepatocellular carcinoma, and breast cancer .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are employed in the synthesis of herbicides and fungicides .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyrimidine-2-carbonitrile involves its interaction with molecular targets such as EGFR. The compound acts as an ATP mimetic, inhibiting the kinase activity of EGFR by binding to its active site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . Additionally, the compound can induce cell cycle arrest at the G2/M phase and upregulate the expression of apoptotic markers like caspase-3 .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also known for their kinase inhibitory activities and are used in cancer research.
Uniqueness: 5-(Chloromethyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its chloromethyl group allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development .
Properties
CAS No. |
1211587-90-4 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-(chloromethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1H2 |
InChI Key |
NBRZBINMEIGVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
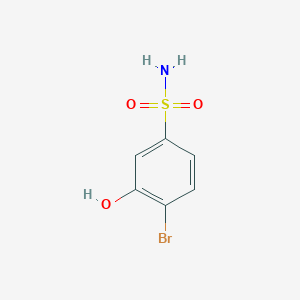
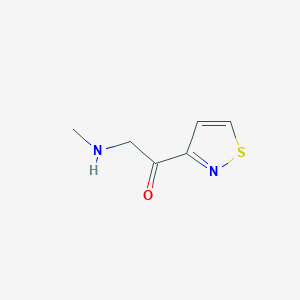
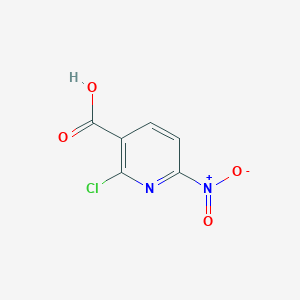
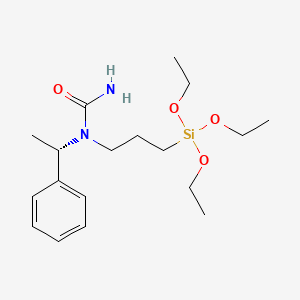
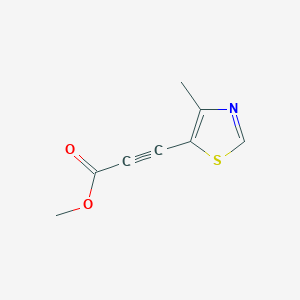
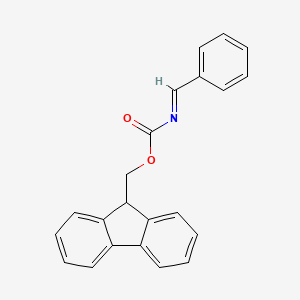
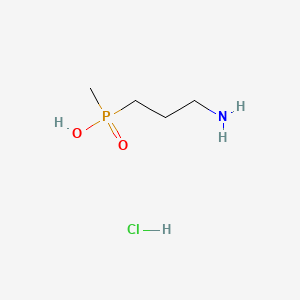
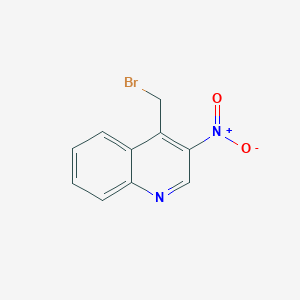
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
